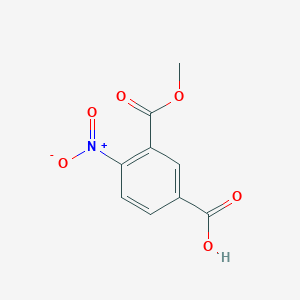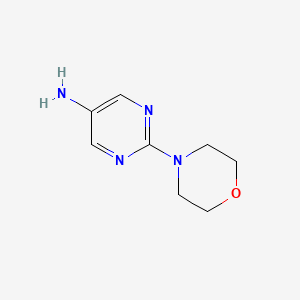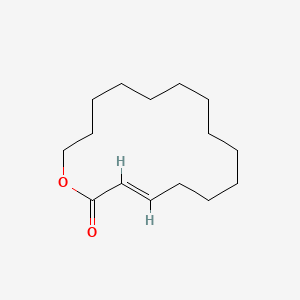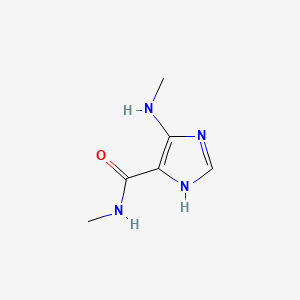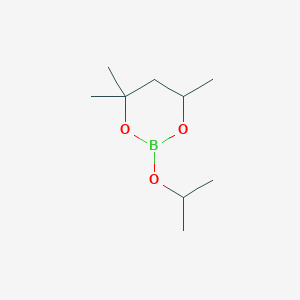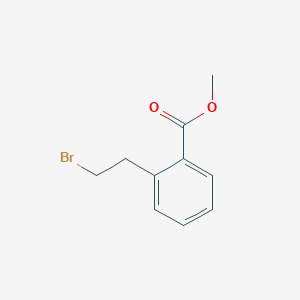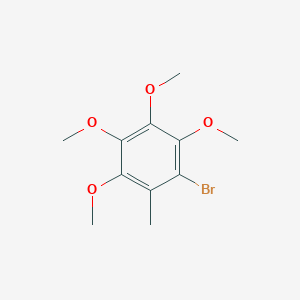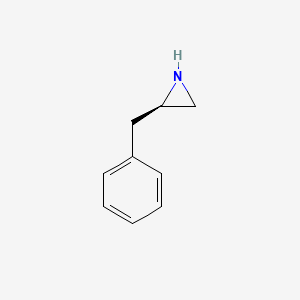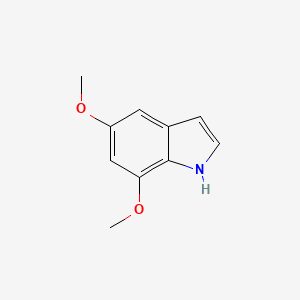
5,7-diméthoxy-1H-indole
Vue d'ensemble
Description
5,7-dimethoxy-1H-indole is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 . It is a powder in physical form .
Synthesis Analysis
Indole derivatives have been synthesized using a variety of protocols. A convenient, economical, and high-yielding set of conditions employing green chemistry have been designed for their synthesis .
Molecular Structure Analysis
The molecular structure of 5,7-dimethoxy-1H-indole consists of a benzene ring fused to a pyrrole ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .
Chemical Reactions Analysis
Indole derivatives have been synthesized through various chemical reactions. For instance, a series of novel functionalized N-substituted 5,6-dimethoxy-1H-indole derivatives have been synthesized and evaluated for antibacterial activity .
Physical and Chemical Properties Analysis
5,7-dimethoxy-1H-indole is a powder with a melting point of 82-84°C . It has a molecular weight of 177.2 .
Applications De Recherche Scientifique
Applications antivirales
Les dérivés d'indole ont été rapportés comme présentant un potentiel dans les thérapies antivirales. Par exemple, certains dérivés xanthèniques indoliques et oxochromenyles ont été étudiés pour leurs propriétés anti-VIH-1 par le biais d'études de docking moléculaire . De même, les dérivés thiosemicarbazides de l'indole ont été étudiés pour leur activité antivirale contre une gamme de virus à ARN et à ADN . Bien que ces études ne mentionnent pas spécifiquement le 5,7-diméthoxy-1H-indole, il est plausible que ce composé puisse également être exploré pour des applications antivirales étant donné sa similitude structurelle avec d'autres dérivés indoliques actifs.
Propriétés anticancéreuses
Les indoles sont connus pour leurs applications dans le traitement des cellules cancéreuses. La présence de motifs indoliques dans les composés a été associée au traitement de divers types de troubles, y compris le cancer . Les mécanismes spécifiques par lesquels le this compound pourrait exercer des effets anticancéreux nécessiteraient des recherches supplémentaires, mais son noyau indolique suggère une utilité potentielle dans ce domaine.
Activité antibactérienne
Une série de dérivés N-substitués de 5,6-diméthoxy-1H-indole ont été synthétisés et évalués pour leur activité antibactérienne, montrant une promesse en tant que composés pour une étude plus approfondie . Cela suggère que le this compound peut également posséder des propriétés antibactériennes qui valent la peine d'être étudiées.
Molécule de signalisation
Les indoles servent de molécules de signalisation entre les bactéries et les plantes et jouent un rôle dans le microbiome intestinal humain . Le composé spécifique this compound pourrait potentiellement être étudié pour ses propriétés de signalisation au sein des systèmes biologiques.
Industrie des arômes et des parfums
Les indoles ont une valeur dans les industries des arômes et des parfums, telles que l'alimentation ou la parfumerie . Les groupes méthoxy présents dans le this compound pourraient contribuer à des propriétés sensorielles uniques, ce qui en fait un candidat pour l'investigation dans ces applications.
Mécanisme D'action
Target of Action
5,7-Dimethoxy-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives are known to affect various biological pathways due to their broad-spectrum biological activities
Result of Action
Indole derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects
Safety and Hazards
Analyse Biochimique
Biochemical Properties
5,7-Dimethoxy-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 5,7-dimethoxy-1H-indole, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the inhibition of cell growth and induction of apoptosis. Additionally, 5,7-dimethoxy-1H-indole has been found to interact with proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
5,7-Dimethoxy-1H-indole exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5,7-dimethoxy-1H-indole can modulate the activity of key signaling molecules, leading to altered gene expression patterns . This modulation can result in changes in cellular metabolism, affecting processes such as energy production and biosynthesis. Furthermore, 5,7-dimethoxy-1H-indole has demonstrated cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action of 5,7-dimethoxy-1H-indole involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, 5,7-dimethoxy-1H-indole has been shown to inhibit enzymes involved in DNA replication and repair, thereby preventing cancer cell proliferation . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and other critical cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7-dimethoxy-1H-indole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5,7-dimethoxy-1H-indole remains stable under certain conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to 5,7-dimethoxy-1H-indole has been associated with sustained inhibition of cancer cell growth and induction of apoptosis . The compound’s effects may diminish over time due to its degradation.
Dosage Effects in Animal Models
The effects of 5,7-dimethoxy-1H-indole vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and significant anticancer activity . At higher doses, 5,7-dimethoxy-1H-indole can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects. These findings highlight the importance of determining the optimal dosage for therapeutic applications of 5,7-dimethoxy-1H-indole.
Metabolic Pathways
5,7-Dimethoxy-1H-indole is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. For instance, the metabolism of 5,7-dimethoxy-1H-indole can result in the production of reactive oxygen species, which can affect cellular redox balance and contribute to its cytotoxic effects .
Transport and Distribution
The transport and distribution of 5,7-dimethoxy-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, 5,7-dimethoxy-1H-indole can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 5,7-dimethoxy-1H-indole within tissues can vary, with higher concentrations observed in certain organs such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 5,7-dimethoxy-1H-indole plays a crucial role in its activity and function. The compound can be localized to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . Targeting signals or post-translational modifications can direct 5,7-dimethoxy-1H-indole to these compartments, where it can exert its effects on cellular processes. For example, the localization of 5,7-dimethoxy-1H-indole to the nucleus can facilitate its interaction with transcription factors and influence gene expression .
Propriétés
IUPAC Name |
5,7-dimethoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-12-8-5-7-3-4-11-10(7)9(6-8)13-2/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIZYTYDGVHTIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70523039 | |
| Record name | 5,7-Dimethoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70523039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27508-85-6 | |
| Record name | 5,7-Dimethoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70523039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


